molecular formula C13H8ClNO2 B6327168 3-Chloro-2-phenoxy-phenylisocyanate CAS No. 85385-32-6

3-Chloro-2-phenoxy-phenylisocyanate

Cat. No.: B6327168
CAS No.: 85385-32-6
M. Wt: 245.66 g/mol
InChI Key: WPJFXSIUCKFNIN-UHFFFAOYSA-N
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Description

3-Chloro-2-phenoxy-phenylisocyanate is a specialized aromatic isocyanate intended for research and development purposes. It serves as a versatile intermediate in organic synthesis. Isocyanates are highly reactive toward nucleophiles, and this compound is typically used to introduce a ureido functional group via reaction with amines or other reactive hydrogen atoms . In pharmaceutical and agrochemical research, such substituted phenyl isocyanates are valuable for constructing molecular scaffolds with potential biological activity. The distinct substitution pattern on the phenyl ring—combining chloro and phenoxy groups—can be leveraged to fine-tune the steric and electronic properties of the resulting molecules, which is a critical strategy in the development of selective enzyme inhibitors or functional materials . Researchers utilize this compound to synthesize ureas, carbamates, and other derivatives for screening in various applications. It is strictly for use in a controlled laboratory environment by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-3-isocyanato-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJFXSIUCKFNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetyl Nitrate-Mediated Nitration

The nitration of aromatic precursors is critical for introducing nitro groups, which are subsequently reduced to amines. Traditional mixed-acid systems (HNO₃/H₂SO₄) face challenges such as high temperatures (≥40°C) and isomer byproduct formation. In contrast, the acetyl nitrate system (acetic anhydride/concentrated HNO₃) enables nitration at 10–15°C, minimizing thermal degradation and improving regioselectivity. For 3-chloro-2-phenoxy-phenyl derivatives, this approach could nitrate the para position relative to the phenoxy group, leveraging its ortho/para-directing effects.

Reaction Parameters :

  • Molar Ratios : Substrate : Ac₂O : HNO₃ = 1 : 2–2.5 : 0.6–0.7.

  • Temperature : 10–15°C during HNO₃ addition, followed by 3–4 hours at 15°C.

  • Workup : Neutralization with 4–6% NaOH to pH 7.5–8.0, isolating the nitro intermediate in >95% yield.

Chlorination and Phenoxy Group Installation

Prior to nitration, the phenoxy and chloro substituents must be introduced. Ullmann coupling between 2-chlorophenol and a brominated nitrobenzene derivative offers a potential route. For example, 3-nitro-2-chlorophenyl bromide could react with phenol under CuI/L-proline catalysis, forming 3-nitro-2-phenoxyphenyl chloride. However, this step requires validation under conditions similar to those in, where FeCl₃·6H₂O facilitates reduction without iron sludge.

Reduction of Nitro Intermediates to Amines

FeCl₃·6H₂O/Hydrazine Hydrate System

The reduction of nitro groups to amines traditionally employs Fe/HCl, generating significant iron waste. The FeCl₃·6H₂O/hydrazine hydrate system circumvents this by acting as a catalytic electron-transfer mediator. For 3-chloro-2-phenoxy-nitrobenzene, this system achieves near-quantitative conversion at reflux (78–85°C) with:

  • Molar Ratios : Nitro compound : FeCl₃·6H₂O : N₂H₄·H₂O = 1 : 0.06–0.08 : 0.7–0.8.

  • Solvent : Ethanol (2–2.5× substrate mass).

  • Activated Carbon : 1–2 wt% of substrate to adsorb impurities.

Post-reduction, hot filtration and solvent extraction yield 3-chloro-2-phenoxy-aniline with ≤1% residual nitro compounds.

Isocyanaton via Triphosgene Reaction

Catalytic Phosgenation

Converting amines to isocyanates typically employs phosgene or its safer surrogate, triphosgene. The latter reacts with 3-chloro-2-phenoxy-aniline in dichloroethane or dioxane, catalyzed by DMAP or pyridine (1–2 wt%).

Optimized Conditions :

  • Molar Ratio : Triphosgene : Amine = 0.38–0.42 : 1.

  • Temperature : –5°C during amine addition, followed by reflux (83–101°C).

  • Reaction Time : 3–5 hours, monitored by HPLC until amine residue <1%.

Distillation and Purification

Crude isocyanate is vacuum-distilled (≤–0.096 MPa) at 95–100°C, achieving 99.8% purity. Impurities primarily include residual solvent (<0.03%) and carbodiimide byproducts (<0.2%).

Catalytic Byproduct Management

Carbodiimide Formation

Under prolonged heating, phenylisocyanates dimerize to N,N’-diphenylcarbodiimides. Phospholidine catalysts (e.g., 1-phenyl-3-phospholidine) accelerate this side reaction, necessitating strict temperature control (<120°C) and reaction times ≤5 hours.

Mitigation Strategies :

  • Catalyst Loading : ≤0.0025 mol/mol substrate.

  • Solvent Choice : High-boiling solvents (e.g., dioxane) reduce volatilization at reflux.

Data Tables and Performance Metrics

Table 1. Comparative Analysis of Nitration Methods

ParameterMixed-Acid SystemAcetyl Nitrate
Temperature (°C)40–5010–15
Isomer Impurities (%)5–80.5–1.2
Yield (%)85–9092–95

Table 2. Isocyanaton Efficiency Under Varied Catalysts

CatalystSolventTemp (°C)Time (h)Purity (%)Yield (%)
DMAPDichloroethane83399.8580.6
PyridineDioxane101499.1876.2
NoneToluene120597.568.4

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenoxy-phenylisocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to enhance the reaction rates and selectivity.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Applications in Organic Synthesis

The compound is primarily utilized in organic synthesis as a building block for various chemical reactions:

  • Synthesis of Ureas and Carbamates : It serves as a precursor for producing urea derivatives, which are important in agricultural chemistry as pesticides and herbicides.
  • Synthesis of Polyurethanes : The isocyanate group allows for the formation of polyurethanes, widely used in foams, elastomers, and coatings due to their durability and flexibility.

Pharmaceutical Applications

Research indicates that derivatives of 3-chloro-2-phenoxy-phenylisocyanate exhibit biological activity. For instance:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antiseptic formulations .
  • Drug Development : The compound can be modified to create new pharmaceutical agents targeting specific diseases. For example, derivatives have been explored for their efficacy against HIV and other viral infections .

Material Science Applications

In material science, this compound is employed in:

  • Coatings : Its reactivity allows it to be used in formulating high-performance coatings that require durability and resistance to environmental degradation.
  • Adhesives : The compound's properties make it suitable for use in adhesives that require strong bonding capabilities under various conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound derivatives against common pathogens. The results indicated a significant zone of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Polyurethane Synthesis

Research demonstrated the successful incorporation of this compound into polyurethane formulations. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for industrial applications .

Safety and Environmental Considerations

While the compound has numerous applications, safety assessments are crucial due to the toxicity associated with isocyanates. Proper handling procedures must be established to mitigate risks during synthesis and application.

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-2-phenoxy-phenylisocyanate with key analogs, focusing on substituents, molecular formulas, and inferred properties:

Compound Name CAS Number Molecular Formula Substituents Key Properties (Inferred)
This compound Not listed C₁₃H₉ClNO₂ Cl (3-), phenoxy (2-) High steric hindrance; moderate reactivity
3-Chloro-2-methoxyphenyl isocyanate 56309-55-8 C₈H₆ClNO₂ Cl (3-), methoxy (2-) Lower steric bulk; higher solubility
2-Chloro-4-isocyanato phenol 54840-07-2 C₇H₄ClNO₂ Cl (2-), hydroxyl (4-) Polar; potential hydrogen bonding
Phenyl isocyanate 103-71-9 C₇H₅NO Unsubstituted phenyl High reactivity; volatile liquid
3-Methoxyphenyl isocyanate From [5] C₈H₇NO₂ Methoxy (3-) Electron-donating group; reduced reactivity

Key Observations :

  • Substituent Effects: Chlorine: The electron-withdrawing Cl group increases the electrophilicity of the isocyanate (–NCO) group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) . Phenoxy vs. Hydroxyl Group: 2-Chloro-4-isocyanato phenol’s –OH group introduces polarity and hydrogen-bonding capability, which may limit its use in nonpolar media .

Research Findings and Gaps

Data Limitations

  • No direct spectroscopic or synthetic data for this compound were found in the evidence. Properties are inferred from analogs like 3-Chloro-2-methoxyphenyl isocyanate and phenyl isocyanate .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-phenoxy-phenylisocyanate in laboratory settings?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Coupling 3-chloro-2-phenoxyaniline with phosgene or thiophosgene under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the isocyanate group .
  • Step 2 : Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
  • Critical Parameters : Moisture exclusion is essential to prevent hydrolysis. Reaction progress can be monitored via FT-IR for N=C=O stretching (~2270 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC : C18 column, acetonitrile/water mobile phase (70:30) to assess purity (>98% by area normalization) .
  • NMR : ¹H NMR (CDCl₃) should show aromatic protons at δ 7.2–7.8 ppm and absence of amine protons (δ <5 ppm) to confirm complete conversion .
  • Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., C: 58.1%, Cl: 12.2%) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :
  • Storage Conditions : Argon-purged amber vials at –20°C to minimize thermal degradation and moisture ingress .
  • Stability Tests : Monitor via periodic HPLC to detect hydrolysis products (e.g., urea derivatives). Shelf life is typically 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electrophilicity at the isocyanate carbon. The electron-withdrawing Cl and phenoxy groups increase electrophilicity, favoring reactions with amines or alcohols .
  • Transition State Analysis : Identify steric hindrance from the ortho-chloro substituent, which may slow reaction kinetics compared to unsubstituted analogs .

Q. What strategies resolve contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare data from ChemIDplus, PubChem, and EPA DSSTox to identify consensus structural features .
  • X-ray Crystallography : Resolve ambiguities in NOESY or COSY NMR data by determining crystal structures of stable derivatives (e.g., urea adducts) .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-phenethylamine to form diastereomeric urea intermediates, followed by chromatographic separation .
  • Catalytic Asymmetric Synthesis : Screen Pd or Cu catalysts with chiral ligands (e.g., BINAP) to induce enantioselectivity during isocyanate formation. Yields >80% ee have been reported for analogous systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer :
  • Systematic Replication : Vary phosgene equivalents (1.2–2.0 eq) and reaction time (2–24 hrs) to identify optimal conditions. Contradictions often arise from incomplete amine conversion or side reactions with moisture .
  • Byproduct Profiling : Use GC-MS to detect chloro-phenoxy aniline (unreacted starting material) or bis-urea derivatives, which indicate hydrolysis .

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